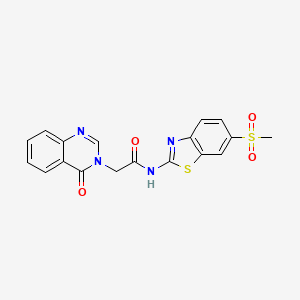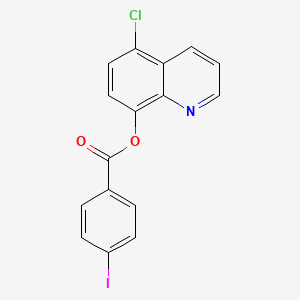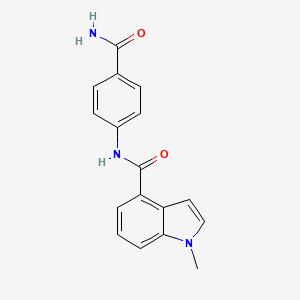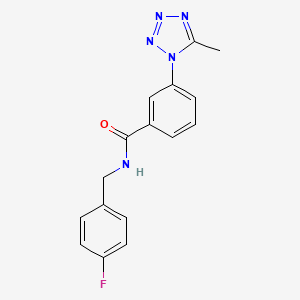![molecular formula C23H26N2O4 B12177507 6-({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)hexanoic acid](/img/structure/B12177507.png)
6-({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)hexanoic acid is a complex organic compound that features both indole and hexanoic acid moieties
Vorbereitungsmethoden
The synthesis of 6-({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)hexanoic acid typically involves multiple steps. One common route includes the protection of the amino group of hexanoic acid, followed by the introduction of the indole moiety through an acylation reaction. The benzyloxy group is often used as a protecting group for the indole nitrogen, which can be introduced via a nucleophilic substitution reaction. Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form different derivatives.
Reduction: The carbonyl group in the acyl chain can be reduced to form alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. .
Wissenschaftliche Forschungsanwendungen
6-({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)hexanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of 6-({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)hexanoic acid involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The hexanoic acid chain may facilitate the compound’s binding to lipid membranes, enhancing its cellular uptake and distribution .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
6-aminohexanoic acid: Known for its use in controlling postoperative bleeding.
N-Benzyloxycarbonyl-6-aminohexanoic acid: Used as a protecting group in peptide synthesis.
6-(benzyloxy)-1H-indole-3-carboxylic acid: Studied for its potential biological activities. Compared to these compounds, 6-({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)hexanoic acid is unique due to its combined indole and hexanoic acid structure, which may confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C23H26N2O4 |
|---|---|
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
6-[[2-(6-phenylmethoxyindol-1-yl)acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C23H26N2O4/c26-22(24-13-6-2-5-9-23(27)28)16-25-14-12-19-10-11-20(15-21(19)25)29-17-18-7-3-1-4-8-18/h1,3-4,7-8,10-12,14-15H,2,5-6,9,13,16-17H2,(H,24,26)(H,27,28) |
InChI-Schlüssel |
RNCRKBRYLFQXQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CN3CC(=O)NCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B12177435.png)
![4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-2-yl)benzamide](/img/structure/B12177438.png)
![benzyl [3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B12177446.png)
![4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B12177466.png)
![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-1H-indazole-3-carboxamide](/img/structure/B12177481.png)
![1-benzyl-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B12177484.png)
![1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine, N4-(3-chloro-4-methoxyphenyl)-1-methyl-N6-[2-(2-thienyl)ethyl]-](/img/structure/B12177490.png)
![2-(1-methyl-1H-indol-3-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B12177492.png)



![N-benzyl-N-methyl-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12177516.png)

